HIV-1 Integrase Strand Transfer Inhibition: Indole-2-carboxylic Acid Scaffold Validation with Quantitative IC50 Benchmarks
The indole-2-carboxylic acid scaffold—the core pharmacophore of 5-ethyl-4-fluoro-1H-indole-2-carboxylic acid—was validated as an HIV-1 integrase strand transfer inhibitor (INSTI) through molecular docking and in vitro assays. The unsubstituted parent indole-2-carboxylic acid (compound 1) inhibited integrase strand transfer with an IC50 of 32.37 ± 4.51 μM, while structural optimization to derivative 20a achieved an IC50 of 0.13 μM [1]. Binding conformation analysis confirmed that the indole core and C2 carboxyl group chelate the two catalytic Mg²⁺ ions within the integrase active site [1]. This quantitative benchmark establishes the scaffold's intrinsic activity, against which the added value of 4-fluoro and 5-ethyl substituents can be rationally explored in lead optimization campaigns [2].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition (IC50) |
|---|---|
| Target Compound Data | Indole-2-carboxylic acid scaffold (parent of target compound): IC50 = 32.37 ± 4.51 μM; optimized derivative 20a: IC50 = 0.13 μM [1] |
| Comparator Or Baseline | Reference inhibitor Raltegravir (RAL): IC50 = 0.06 ± 0.04 μM; parent indole-2-carboxylic acid (compound 1): IC50 = 32.37 μM [1] |
| Quantified Difference | ~540-fold improvement from parent scaffold (32.37 μM) to optimized derivative 20a (0.13 μM); parent scaffold within ~540-fold of clinical INSTI raltegravir (0.06 μM) [1] |
| Conditions | In vitro HIV-1 integrase strand transfer assay; MT-4 cell cytotoxicity (CC50 > 80 μM for parent compound 1) [1] |
Why This Matters
This establishes the target compound's core scaffold as a validated starting point for INSTI development, with a quantifiable potency trajectory from micromolar to sub-micromolar range that justifies procurement for antiviral medicinal chemistry programs.
- [1] Wang YC, Zhang WL, Zhang RH, Liu CH, Zhao YL, Yan GY, Liao SG, Li YJ, Zhou M. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023;28(24):8020. doi:10.3390/molecules28248020. (IC50 data: Table with compound 1 IC50 = 32.37 ± 4.51 μM, compound 20a IC50 = 0.13 μM, RAL IC50 = 0.06 μM; MT-4 CC50 values.) View Source
- [2] Zhang RH, Chen GQ, Wang W, Wang YC, Zhang WL, Chen T, Xiong QQ, Zhao YL, Liao SG, Li YJ, Yan GY, Zhou M. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024;14:9020-9031. doi:10.1039/D3RA08320A. (Compound 17a IC50 = 3.11 μM; comprehensive SAR table including 4-, 5-, 6-substituted analogs.) View Source
